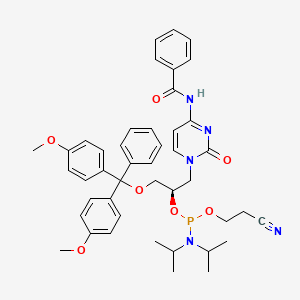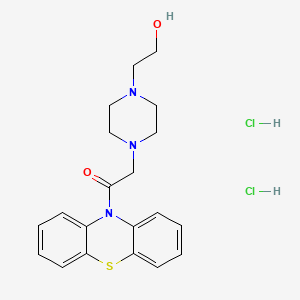
Ketone, (4-(2-hydroxyethyl)piperazinyl)methyl phenothiazin-10-yl, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ketone, (4-(2-hydroxyethyl)piperazinyl)methyl phenothiazin-10-yl, dihydrochloride is a complex organic compound that features a piperazine ring, a phenothiazine moiety, and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ketone, (4-(2-hydroxyethyl)piperazinyl)methyl phenothiazin-10-yl, dihydrochloride typically involves multiple steps. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of photocatalytic synthesis has also been explored to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ketone, (4-(2-hydroxyethyl)piperazinyl)methyl phenothiazin-10-yl, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenothiazine oxides, while reduction can produce secondary alcohol derivatives .
Aplicaciones Científicas De Investigación
Ketone, (4-(2-hydroxyethyl)piperazinyl)methyl phenothiazin-10-yl, dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ketone, (4-(2-hydroxyethyl)piperazinyl)methyl phenothiazin-10-yl, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperazine and phenothiazine derivatives, such as:
- Trimetazidine
- Ranolazine
- Aripiprazole
- Quetiapine
Uniqueness
What sets Ketone, (4-(2-hydroxyethyl)piperazinyl)methyl phenothiazin-10-yl, dihydrochloride apart is its unique combination of functional groups and structural features, which confer distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
29573-89-5 |
|---|---|
Fórmula molecular |
C20H25Cl2N3O2S |
Peso molecular |
442.4 g/mol |
Nombre IUPAC |
2-[4-(2-hydroxyethyl)piperazin-1-yl]-1-phenothiazin-10-ylethanone;dihydrochloride |
InChI |
InChI=1S/C20H23N3O2S.2ClH/c24-14-13-21-9-11-22(12-10-21)15-20(25)23-16-5-1-3-7-18(16)26-19-8-4-2-6-17(19)23;;/h1-8,24H,9-15H2;2*1H |
Clave InChI |
HOYMCFARXRZEHA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCO)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



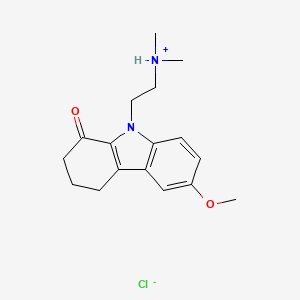
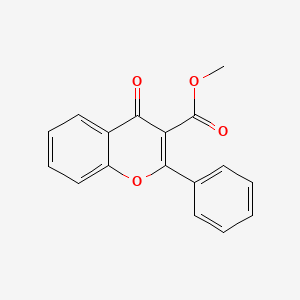
![N-[(7S)-1,2,3-trimethoxy-10-methylsulfonyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B13729731.png)
![3-[4-[(3S)-3-[(4-chlorophenyl)methyl]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B13729734.png)
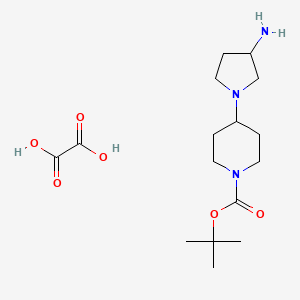
![Disodium 4-[(4-chloro-5-ethyl-2-sulfonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B13729764.png)

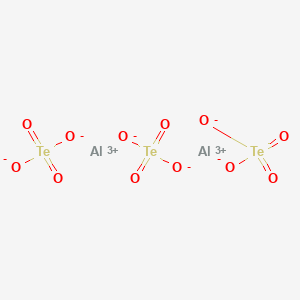

![4-[Bis(2-chloroethyl)amino]benzenesulfonamide](/img/structure/B13729788.png)
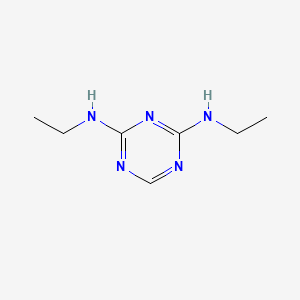
![anthra[1,9-ab]naphtho[2,3-i]carbazole-5,13,18(17H)-trione](/img/structure/B13729794.png)
